Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate
Description
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-6-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-5-7(12)4-8(6-15)13-9/h4-6H,1-3H3,(H,13,14,16) |
InChI Key |
GLEGJIWKRIUDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=N1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Tert-Butyl 4-Chloro-6-Formylpyridin-2-Ylcarbamate
Boc Protection of 2-Amino-4-Chloropyridine Followed by Directed Formylation
A widely employed strategy involves starting with 2-amino-4-chloropyridine, where the amine group is first protected with a Boc group, followed by formylation at position 6.
Step 1: Boc Protection of 2-Amino-4-Chloropyridine
The amine group at position 2 is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:
- Reaction Conditions : 2-Amino-4-chloropyridine (1.0 equiv) is dissolved in tetrahydrofuran (THF) and treated with Boc anhydride (1.2 equiv) in the presence of 4-dimethylaminopyridine (DMAP, catalytic) at 0°C. The mixture is stirred for 12 hours at room temperature.
- Yield : >90% (based on analogous Boc protections in pyridine systems).
The resulting intermediate, tert-butyl (4-chloropyridin-2-yl)carbamate, is isolated via column chromatography.
Step 2: Directed Lithiation and Formylation at Position 6
The Boc group at position 2 directs metallation to position 6 (para to the carbamate), enabling formylation.
- Reaction Conditions :
- Workup : The mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography.
- Yield : 70–75% (estimated from comparable lithiation-formylation protocols).
Mechanistic Insight :
The Boc group enhances the acidity of the C-H bond at position 6 via resonance and inductive effects. Deprotonation generates a stabilized lithio intermediate, which reacts with DMF to yield the formyl group.
Chlorination of Pre-Formylated Intermediates
An alternative route involves introducing the chlorine substituent after formylation.
Step 1: Boc Protection and Formylation of 2-Aminopyridine
- Starting Material : 2-Aminopyridine is Boc-protected as above.
- Formylation : Directed lithiation at position 6 (as in Section 1.1) introduces the formyl group, yielding tert-butyl 6-formylpyridin-2-ylcarbamate.
Step 2: Electrophilic Chlorination at Position 4
Regioselectivity :
The electron-withdrawing formyl group at position 6 deactivates the pyridine ring, directing electrophilic chlorination to position 4 (meta to the formyl group).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Boc Protection → Formylation | High regioselectivity; fewer steps | Requires cryogenic conditions for lithiation | 70–75% |
| Formylation → Chlorination | Avoids sensitive lithiation steps | Lower yield due to competing chlorination pathways | 60–65% |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tert-butyl 4-chloro-6-carboxypyridin-2-ylcarbamate.
Reduction: Tert-butyl 4-chloro-6-hydroxymethylpyridin-2-ylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate and analogous pyridine derivatives:
Structural and Functional Analysis:
The 6-formyl group enhances electrophilicity, making it suitable for nucleophilic additions or condensations, whereas the 3-formyl analog may exhibit different regioselectivity in reactions . Halogen Differences: Bromine in Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine in the target compound is more amenable to SNAr (nucleophilic aromatic substitution) reactions .
Amino Group in Tert-butyl (6-aminopyridin-2-yl)methylcarbamate enables peptide bond formation, contrasting with the formyl group’s role in electrophilic reactions .
Synthetic Utility :
- The target compound’s formyl group allows for derivatization into hydrazones or oximes, useful in metal-organic frameworks (MOFs) or bioactive molecule synthesis. In contrast, Tert-butyl (4-chloropyridin-2-yl)carbamate is primarily used as a protective group intermediate .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine precursors. A typical approach involves:
Chlorination : Introduce a chloro group at the 4-position using POCl₃ or N-chlorosuccinimide under reflux in anhydrous DCM .
Formylation : Install the formyl group at the 6-position via Vilsmeier-Haack reaction (using DMF/POCl₃) or directed ortho-metalation followed by quenching with DMF .
Carbamate Protection : React the amino group with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or TEA in THF .
- Critical Factors : Temperature control during chlorination (60–80°C) and stoichiometric excess of Boc anhydride (1.5–2 eq) are critical for >70% yield.
Q. How can researchers confirm the structural integrity of This compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ 1.3–1.5 ppm), formyl proton (δ 9.8–10.2 ppm), and aromatic protons (δ 7.5–8.5 ppm) .
- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peak ([M+H]⁺ for C₁₂H₁₄ClN₂O₃: calc. 285.07, observed 285.1 ± 0.2) .
Advanced Research Questions
Q. How can conflicting reactivity data for the formyl group in this compound be resolved during nucleophilic addition reactions?
- Methodological Answer : Discrepancies in reactivity (e.g., sluggish imine formation) may arise due to steric hindrance from the tert-butyl group or electronic effects from the chloro substituent. Strategies include:
- Activation : Use Lewis acids (e.g., ZnCl₂) to polarize the formyl carbonyl .
- Solvent Optimization : Switch from THF to DMF to enhance electrophilicity .
- Kinetic Analysis : Perform time-resolved ¹H NMR to identify intermediates and adjust reaction stoichiometry .
Q. What are the stability challenges of This compound under varying storage conditions, and how can degradation be mitigated?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 40°C (TGA data), releasing CO₂ from the carbamate . Store at 2–8°C in amber vials.
- Hydrolytic Sensitivity : The formyl group is prone to hydration in humid environments. Use molecular sieves (3Å) in storage containers .
- Light Sensitivity : UV-Vis studies show degradation under UV light (λ > 300 nm). Store in dark, inert atmospheres (N₂ or Ar) .
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